molecular formula C8H11NO2S B13612528 Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate

Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate

Cat. No.: B13612528
M. Wt: 185.25 g/mol
InChI Key: LXCAMJXJIQGVOA-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(5-methylthiophen-2-yl)acetate typically involves the reaction of 5-methylthiophene-2-carboxylic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding thiol derivative.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(5-methylthiophen-2-yl)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The sulfur atom in the thiophene ring plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(5-methylthiophen-2-yl)acetic acid
  • Methyl 2-{[(5-methylthiophen-2-yl)methyl]amino}acetate

Uniqueness

Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

methyl 2-amino-2-(5-methylthiophen-2-yl)acetate

InChI

InChI=1S/C8H11NO2S/c1-5-3-4-6(12-5)7(9)8(10)11-2/h3-4,7H,9H2,1-2H3

InChI Key

LXCAMJXJIQGVOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C(=O)OC)N

Origin of Product

United States

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